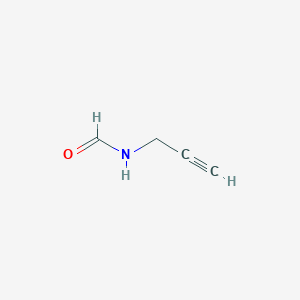
N-(prop-2-yn-1-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formylpropargylamine is an organic compound that belongs to the class of propargylamines Propargylamines are known for their versatile applications in pharmaceuticals and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Formylpropargylamine can be synthesized through several methods. One common approach involves the N-formylation of propargylamine using formylating agents such as formic acid or formic anhydride. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the synthesis of N-(prop-2-yn-1-yl)formamide may involve continuous flow processes to ensure consistent quality and high yield. Catalysts such as metal oxides or nanocatalysts are often employed to facilitate the reaction under eco-friendly conditions .
Analyse Chemischer Reaktionen
Types of Reactions: N-Formylpropargylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: N-Formylpropargylamine can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides are commonly employed.
Major Products: The major products formed from these reactions include oxo derivatives, reduced amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Formylpropargylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(prop-2-yn-1-yl)formamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit monoamine oxidase enzymes, thereby increasing the levels of neurotransmitters in the brain. This action is beneficial in the treatment of neurodegenerative disorders . The compound’s formyl group plays a crucial role in its binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Propargylamine: A simpler analog without the formyl group.
N-Methylpropargylamine: Contains a methyl group instead of a formyl group.
N-Phenylpropargylamine: Features a phenyl group attached to the nitrogen atom.
Uniqueness: N-Formylpropargylamine stands out due to its formyl group, which imparts unique reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules .
Eigenschaften
Molekularformel |
C4H5NO |
|---|---|
Molekulargewicht |
83.09 g/mol |
IUPAC-Name |
N-prop-2-ynylformamide |
InChI |
InChI=1S/C4H5NO/c1-2-3-5-4-6/h1,4H,3H2,(H,5,6) |
InChI-Schlüssel |
MTEWKKSTWKALQI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















